N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a fluorobenzamido group, and a pyrazole carboxamide moiety. Its unique structure makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazole structure, followed by the introduction of the ethoxyphenyl and fluorobenzamido groups through various coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-ETHOXYPHENYL)-5-(3-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(4-ethoxyphenyl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide
- N-(4-ethoxyphenyl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide These compounds share similar structural features but differ in their specific functional groups and overall structure, which can lead to differences in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-[(3-fluorobenzoyl)amino]-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-2-33-21-13-11-19(12-14-21)28-25(32)22-16-27-30(20-9-4-3-5-10-20)23(22)29-24(31)17-7-6-8-18(26)15-17/h3-16H,2H2,1H3,(H,28,32)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEHIRVUVQEXJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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